molecular formula C15H13N5O7 B13797212 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide CAS No. 6370-46-3

5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide

Cat. No.: B13797212
CAS No.: 6370-46-3
M. Wt: 375.29 g/mol
InChI Key: YRAINWPKPRBSTH-UHFFFAOYSA-N
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Description

5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide is an organic compound known for its vibrant color and complex structure. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and wide range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide typically involves a multi-step process:

    Diazotization: The starting material, 3,5-dinitro-2-hydroxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-m-methylacetanilide in an alkaline medium to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like alkoxides or thiolates under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of ether or thioether derivatives.

Scientific Research Applications

5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide involves its interaction with molecular targets through the azo group and nitro substituents. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its application in dyeing and staining. The nitro groups also contribute to the compound’s electron-withdrawing properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide stands out due to its specific combination of functional groups, which impart unique properties such as high stability, vibrant color, and versatility in various chemical reactions. Its ability to form stable complexes with metals and other substrates makes it particularly valuable in analytical and industrial applications.

Properties

CAS No.

6370-46-3

Molecular Formula

C15H13N5O7

Molecular Weight

375.29 g/mol

IUPAC Name

N-[2-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-5-methylphenyl]acetamide

InChI

InChI=1S/C15H13N5O7/c1-7-3-10(16-8(2)21)14(22)11(4-7)17-18-12-5-9(19(24)25)6-13(15(12)23)20(26)27/h3-6,22-23H,1-2H3,(H,16,21)

InChI Key

YRAINWPKPRBSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O)NC(=O)C

Origin of Product

United States

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